2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 127382-24-5
VCID: VC0146437
InChI: InChI=1S/C6H11NO3/c1-4(8)6(5(9)10)2-3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6-/m1/s1
SMILES: CC(C1(CCN1)C(=O)O)O
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)

CAS No.: 127382-24-5

Main Products

VCID: VC0146437

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) - 127382-24-5

CAS No. 127382-24-5
Product Name 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2R)-2-[(1R)-1-hydroxyethyl]azetidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c1-4(8)6(5(9)10)2-3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6-/m1/s1
Standard InChIKey OTPKNLSNDDZQAC-INEUFUBQSA-N
Isomeric SMILES C[C@H]([C@]1(CCN1)C(=O)O)O
SMILES CC(C1(CCN1)C(=O)O)O
Canonical SMILES CC(C1(CCN1)C(=O)O)O
Synonyms 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)
PubChem Compound 14662179
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator